Superior In Vivo 5-HT1A Antagonist Potency and Selectivity Over (S)-WAY-100135
In a direct head-to-head study in freely moving cats, WAY-100635 demonstrated a significantly superior and more selective in vivo profile compared to its close structural analog, (S)-WAY-100135 [1]. WAY-100635 significantly increased serotonergic neuronal activity, whereas (S)-WAY-100135 depressed it, indicating a lack of true silent antagonist properties for the latter [1].
| Evidence Dimension | In vivo effect on 5-HT neuronal firing and antagonist potency |
|---|---|
| Target Compound Data | 0.025-0.5 mg/kg i.v. significantly increased firing; 0.1 mg/kg i.v. completely blocked agonist (8-OH-DPAT) action [1] |
| Comparator Or Baseline | (S)-WAY-100135 at 0.025-1.0 mg/kg i.v. depressed neuronal activity; 0.5 mg/kg i.v. weakly attenuated agonist action [1] |
| Quantified Difference | WAY-100635 is a potent, silent antagonist in vivo; (S)-WAY-100135 is not. WAY-100635 completely blocked agonist action at a dose 5-fold lower than the dose of (S)-WAY-100135 that only produced weak attenuation. |
| Conditions | Single-unit recording of serotonergic neurons in the dorsal raphe nucleus of freely moving cats; systemic i.v. administration [1] |
Why This Matters
This in vivo data is critical for selecting a true silent antagonist for behavioral and physiological studies, as compounds with partial agonist activity (like (S)-WAY-100135) can confound experimental results.
- [1] Fornal CA, Metzler CW, Gallegos RA, Veasey SC, McCreary AC, Jacobs BL. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. J Pharmacol Exp Ther. 1996;278(2):752-62. View Source
